AIR

Calcium Channel Pharmacology Stereoselectivity Radioligand Binding

Select HOE-166 HCl for your L-type calcium channel research. This pure (R)-(+)-enantiomer binds to a unique allosteric domain, distinct from dihydropyridine, phenylalkylamine, and benzothiazepine sites. Its 29-fold higher potency over the (S)-(-) isomer and sub-nanomolar affinity (Kd ~0.36 nM) make it an essential tool for probing channel conformations and autoradiography. Not a generic alternative; ensures site-selective, high-affinity results.

Molecular Formula C37H51Cl2N3O5S
Molecular Weight 720.8 g/mol
CAS No. 115043-27-1
Cat. No. B040264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAIR
CAS115043-27-1
SynonymsHoe 166
Hoe-166
R-(+)-3,4-dihydro-2-isopropyl-4-methyl-2-(2-(4-(4-(2(3,4,5-trimethoxyphenyl)ethyl)piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3-on-dihydrochloride
Molecular FormulaC37H51Cl2N3O5S
Molecular Weight720.8 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl
InChIInChI=1S/C37H49N3O5S.2ClH/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5;;/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3;2*1H/t37-;;/m1../s1
InChIKeyHQTMLRUQTHILKM-CHKASDEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HOE-166 HCl (CAS 115043-27-1): A High-Affinity Benzothiazinone Calcium Channel Antagonist


HOE-166 HCl (CAS 115043-27-1) is an enantiomerically pure benzothiazinone compound that acts as a potent, voltage-dependent L-type calcium channel blocker [1]. It is formally designated as R-(+)-3,4-dihydro-2-isopropyl-4-methyl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazinyl]butoxy]phenyl]-2H-1,4-benzothiazin-3-one dihydrochloride [2]. The compound exhibits a unique binding profile, interacting with a receptor domain on the L-type calcium channel that is distinct from the classical 1,4-dihydropyridine, phenylalkylamine, and benzothiazepine binding sites [3].

Why Substituting HOE-166 HCl (CAS 115043-27-1) with Common L-Type Calcium Channel Blockers is Scientifically Unjustified


Direct substitution of HOE-166 with more common L-type calcium channel antagonists like nifedipine or verapamil is not scientifically equivalent. The foundational research on HOE-166 demonstrates that it binds to a unique, allosterically linked domain on the L-type calcium channel complex that is distinct from the binding sites of 1,4-dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem) [1]. This distinct binding site translates to a unique pharmacological profile; classical drugs from other classes act as only very weak inhibitors of [3H]HOE-166 binding [2], confirming that the receptor interactions are not interchangeable. Furthermore, the specific (R)-(+)-enantiomer of HOE-166 is 29-fold more potent than its (S)-(-)-enantiomer [2]. Therefore, using a generic mixture or an alternative calcium channel blocker will not reproduce the specific, high-affinity, and site-selective interaction of HOE-166 with the L-type calcium channel.

Quantitative Differentiation of HOE-166 HCl (CAS 115043-27-1) from Analogs and Alternative Calcium Channel Antagonists


Enantioselective Potency: 29-Fold Higher Affinity for R-(+)-HOE-166 over S-(-)-Enantiomer

In radioligand binding assays using [3H]HOE-166 in skeletal muscle transverse tubule membranes, the (R)-(+)-enantiomer (HOE-166) demonstrated a 29-fold higher potency compared to its (S)-(-)-enantiomer [1]. This stereoselectivity is a critical determinant of its biological activity and must be considered when comparing to racemic mixtures or achiral compounds.

Calcium Channel Pharmacology Stereoselectivity Radioligand Binding

Distinct Binding Site: Differential Inhibition of [3H]HOE-166 vs. Classical Calcium Channel Antagonists

The interaction of HOE-166 with the L-type calcium channel is pharmacologically unique. Classical drugs from the 1,4-dihydropyridine, phenylalkylamine, and benzothiazepine classes are only very weak inhibitors of [3H]HOE-166 binding [1]. Furthermore, the 1,4-dihydropyridine (+)-PN200-110 only partially inhibits [3H]HOE-166 binding to the purified calcium channel complex, confirming that HOE-166 labels a distinct, non-competitive binding domain [2].

Receptor Pharmacology Allosteric Modulation Calcium Channel Subtypes

Functional Potency in Smooth Muscle: Comparative IC50 Values vs. Nifedipine and Verapamil

In isolated tissue assays of KCl-induced smooth muscle contraction, HOE-166 demonstrated functional potency intermediate between nifedipine and verapamil. HOE-166 was 5–11 times less potent than nifedipine, but 2–16 times more potent than verapamil [1]. This positions HOE-166 as a potent, but not maximal, calcium channel antagonist in a functional vascular context.

Smooth Muscle Pharmacology Vascular Contractility Excitation-Contraction Coupling

Ultra-High Affinity Binding: Sub-Nanomolar Kd for L-Type Calcium Channels

[3H]HOE-166 binds to skeletal muscle transverse tubule calcium channels with a very high affinity, exhibiting a dissociation constant (Kd) of 0.36 ± 0.05 nM [1]. This sub-nanomolar affinity is maintained after solubilization and purification of the channel complex (Kd = 4.5-9.0 nM) [2], demonstrating its utility as a robust probe for the channel in various experimental states.

Radioligand Binding Target Engagement Membrane Protein Characterization

Non-Competitive Antagonism: Complete Inhibition of Other Class-Specific Binding

HOE-166 exhibits a unique pharmacological profile by completely inhibiting the specific binding of radioligands for phenylalkylamines ([3H]desmethoxyverapamil), benzothiazepines ([3H]diltiazem), and other classes of calcium channel antagonists in a non-competitive manner [1]. This indicates an allosteric modulation of these binding sites by HOE-166.

Allosteric Modulation Binding Site Interactions Molecular Pharmacology

Rank Order Potency in Muscarinic Receptor Binding: HOE-166 Outperforms Nifedipine, Verapamil, and Diltiazem

In an unrelated assay system assessing the off-target effects of calcium channel ligands on [3H]QNB binding to m1 and m3 muscarinic receptors, HOE-166 displayed the highest potency, with an IC50 in the micromolar range (10^-6 to 10^-4 M). Its rank order of potency was HOE 166 > McN 6186 > nicardipine > tiamdipine > verapamil > diltiazem > Bay K 8644 > nifedipine [1].

Receptor Cross-Talk Muscarinic Receptors Calcium Channel Ligands

Primary Research and Procurement Applications for HOE-166 HCl (CAS 115043-27-1)


Investigating Allosteric Modulation of L-Type Calcium Channels

Due to its unique, non-competitive binding site distinct from 1,4-dihydropyridines, phenylalkylamines, and benzothiazepines [1], HOE-166 is the preferred tool for studies mapping the allosteric network of the L-type calcium channel complex. It can be used in binding assays or functional experiments to probe conformational states that are inaccessible with classical antagonists [2].

High-Affinity Radioligand for L-Type Calcium Channel Autoradiography and Purification

The sub-nanomolar binding affinity (Kd = 0.36 nM) of [3H]HOE-166 [1] makes it an outstanding radioligand for autoradiographic localization of L-type channels in tissue sections and for tracking the channel complex during solubilization and purification procedures, where high-affinity binding is maintained (Kd = 4.5-9.0 nM) [2].

Pharmacological Studies Requiring Stereospecific Calcium Channel Antagonism

For any study where the biological effect of calcium channel antagonism is dependent on stereochemistry, the pure (R)-(+)-enantiomer, HOE-166, is required. Its 29-fold higher potency compared to the (S)-(-)-enantiomer [1] ensures that observed effects are due to the high-affinity interaction, avoiding confounding results from a racemic mixture or the less active isomer.

Comparative Studies of Calcium Channel Antagonist Classes in Smooth Muscle Function

With its defined functional potency in inhibiting KCl-induced smooth muscle contraction (IC50 ~70 nM, 5-11x less potent than nifedipine, 2-16x more potent than verapamil) [1], HOE-166 serves as a valuable benchmark compound for comparative pharmacology studies aimed at differentiating the vascular effects of various calcium channel antagonist classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AIR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.